Product packaging for Methylxylose(Cat. No.:CAS No. 64520-56-5)

Methylxylose

Cat. No.: B14130583
CAS No.: 64520-56-5
M. Wt: 164.16 g/mol
InChI Key: IXDZFGATLNCIOI-SRQIZXRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylxylose is a methylated monosaccharide of the aldopentose type, serving as an important structural component and research standard in carbohydrate chemistry. This compound occurs naturally in various biological contexts, notably as a component of complex plant polysaccharides such as rhamnogalacturonan II (RG-II), a key pectic polysaccharide found in plant cell walls and red wine . Its presence is also documented in other natural sources like peat . As a neutral monosaccharide, this compound is particularly valuable for glycosyl-residue composition analysis. It can be accurately identified and quantified alongside other neutral and acidic sugars using techniques like GC-EI-MS analysis of trimethylsilyl methyl glycoside derivatives, providing researchers with critical data for polysaccharide characterization . The O-methylation of sugars is a key modification that modulates the chemical properties of the parent carbohydrate, often increasing hydrophobicity and influencing molecular conformation and recognition . In applied research, the principles of methylation are exploited to modify polysaccharides, such as soy hull polysaccharide (SHP), to significantly improve their emulsifying ability and interfacial activity by increasing the degree of methylation . This makes this compound and its parent sugar, D-xylose (a wood sugar ), compounds of significant interest in both fundamental structural studies and applied material science. Our product is provided as a high-purity standard to ensure reliability and reproducibility in your analytical workflows. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B14130583 Methylxylose CAS No. 64520-56-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64520-56-5

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5+,6+/m1/s1

InChI Key

IXDZFGATLNCIOI-SRQIZXRXSA-N

Isomeric SMILES

CC(=O)[C@@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)C(C(C(CO)O)O)O

Origin of Product

United States

Ecological Distribution and Biological Contexts of Methylxylose Isomers

Occurrence within Plant Cell Wall Polysaccharides

Methylxylose is a recognized, albeit rare, component of the complex polysaccharides that form the plant cell wall matrix. Its integration into these structures highlights the intricate enzymatic machinery that plants employ to fine-tune the properties of their cell walls.

Integration into Rhamnogalacturonan II (RG-II) Structures

One of the most well-documented occurrences of this compound in plants is within the structure of Rhamnogalacturonan II (RG-II), a highly conserved and complex pectic polysaccharide essential for plant growth and development. RG-II is composed of a backbone of α-1,4-linked D-galacturonic acid residues with four intricate oligosaccharide side chains.

2-O-methyl-xylose is a constituent of one of these side chains. The remarkable conservation of the RG-II structure across all vascular plants suggests a critical and irreplaceable function, which includes the formation of borate-diester cross-links between RG-II molecules, contributing to the three-dimensional structure and mechanical properties of the primary cell wall. The presence of 2-O-methyl-xylose within this intricate structure underscores its importance in maintaining the specific conformation required for these cross-links.

The glycosyl composition of RG-II has been extensively studied, and the molar percentage of 2-O-methylxylose has been quantified in various plant sources.

Table 1: Glycosyl Composition of Rhamnogalacturonan-II (RG-II) from Radish Root Cell Walls

Glycosyl ResidueRG-II (cell wall) (mol %)RG-II (CDTA-pectin) (mol %)
Rhamnose9.010.3
Fucose2.12.8
2-O-Methylfucose3.63.6
Arabinose9.69.8
Xylose3.50.9
2-O-Methylxylose 3.8 3.8
Apiose13.212.2
Galactose6.96.9
Mannose0.20.2
Aceric acid1.51.6
2-Keto-3-deoxysugar6.07.0
Uronic acids43.840.9

Data adapted from a study on the immunocytochemistry of RG-II in higher plants, showing the molar percentage of various glycosyl residues in RG-II extracted directly from radish root cell walls and from a CDTA-pectin fraction. celignis.com

Presence in Xylan-based Hemicelluloses and Associated Glycans

Xylans are a major group of hemicelluloses in the secondary cell walls of terrestrial plants, consisting of a backbone of β-1,4-linked D-xylose residues. While the primary structure is relatively simple, xylans can be extensively decorated with various substituents, including acetyl, arabinosyl, and glucuronyl residues. Methylation is a common modification of these side chains.

More directly, studies on the hemicellulose of white elm (Ulmus americana) have identified 2-O-methyl-D-xylose and 3-O-methyl-D-xylose as products of the hydrolysis of the fully methylated glucurono-xylan. This indicates that this compound isomers are indeed present as components of the hemicellulosic fraction in some plant species.

Table 2: Methylated Xylose Derivatives in Hydrolyzed White Elm Hemicellulose

Methylated MonosaccharideMolar Ratio
2,3,4-tri-O-methyl-D-xylose1
2,3-di-O-methyl-D-xylose124
2-O-methyl-D-xylose and 3-O-methyl-D-xylose 6
2-O-(2,3,4-tri-O-methyl-α-D-glucopyranosyluronic acid)-3-O-methyl-D-xylopyranose14

Molar ratios of methylated sugars obtained from the hydrolysis of fully methylated hemicellulose from white elm wood. nih.gov

Identification in Diverse Microbial and Algal Systems

The occurrence of this compound is not limited to the plant kingdom. Various microbial and algal species also synthesize methylated sugars, including this compound, as part of their cellular components or metabolic byproducts.

Isolation from Cyanobacterial Species (e.g., Synechocystis)

Cyanobacteria are known to produce a diverse array of exopolysaccharides (EPS) with complex monosaccharide compositions. While comprehensive analyses of the EPS from many cyanobacterial species have been conducted, the specific identification of this compound in Synechocystis sp. PCC 6803 has not been definitively reported in the reviewed literature. However, studies on the broader group of photosynthetic bacteria, which includes cyanobacteria, have shown the presence of O-methyl sugars in their lipopolysaccharides (LPS). usda.gov These methylated sugars can be present in trace amounts or as more significant components of the repeating units of the O-chains in the LPS. usda.gov The exopolysaccharides of some cyanobacteria have been found to contain various methylated sugars, such as 2,3-O-methyl rhamnose, 3-O-methyl rhamnose, 4-O-methyl rhamnose, and 3-O-methyl glucose, indicating that the enzymatic machinery for sugar methylation is present in this phylum. mdpi.com

Detection in Fungal and Bacterial Metabolomes (e.g., Myxococcus fulvus)

The detection of this compound in fungi and other bacteria is an area of ongoing research. In the case of the myxobacterium Myxococcus fulvus, studies have revealed the presence of methylated macromolecules. Specifically, a methylated, protease-resistant macromolecule containing carbohydrates has been observed. This molecule is suggested to be an unusual type of lipopolysaccharide. researchgate.net While this indicates that methylation of carbohydrates is a feature of Myxococcus xanthus metabolism and development, the specific identification of this compound within these methylated carbohydrates has not been explicitly detailed.

Detection in Broader Biological and Environmental Matrices

The degradation of plant and microbial biomass leads to the release of their constituent monosaccharides, including this compound, into the environment. As a result, this compound can be detected in various environmental matrices, providing insights into biogeochemical cycles.

Research on the composition of high molecular weight dissolved organic matter (HMWDOM) in marine environments has identified the presence of various methyl sugars. nih.gov These are believed to originate from the structural carbohydrates of plants and bacteria. nih.gov While specific this compound isomers were not explicitly identified in this particular study, the presence of other methylated monosaccharides like 3-O-methylglucose, 3-O-methylrhamnose, 2-O-methylrhamnose, and 2-O-methylfucose in marine HMWDOM suggests that this compound could also be a component of this complex mixture. nih.gov

Furthermore, a study of sinking and sedimentary particles in coastal marine environments found that O-methyl sugars were significant contributors to the total carbohydrate content. usgs.gov These O-methyl sugars were rarely found in vascular plants, phytoplankton, or kelp, suggesting a microbial origin. usgs.gov The presence of xylose-metabolizing microorganisms in soil further supports the potential for this compound to be present in terrestrial environments as a result of microbial activity on plant-derived xylose. nih.govnih.govfrontiersin.org

Constituent of Glycoconjugates in Marine Organisms (e.g., Sea Cucumbers, Sea Stars)

In the marine environment, this compound is primarily found as a structural component of saponins—a class of triterpene or steroid glycosides. These complex molecules play significant roles in the chemical defense and signaling of various invertebrates. researchgate.net

Sea Cucumbers (Holothuroidea): 3-O-methyl-D-xylose is a frequently identified monosaccharide in the triterpene glycosides produced by sea cucumbers. researchgate.net These compounds, often called holothurins, feature a carbohydrate chain of up to six sugar units attached to a triterpenoid (B12794562) aglycone. researchgate.net In the structure of these carbohydrate chains, 3-O-methyl-D-xylose consistently occupies the terminal position. researchgate.net This structural feature is characteristic of glycosides from various sea cucumber species. For instance, several minor triterpene glycosides isolated from the Far Eastern sea cucumber Eupentacta fraudatrix, known as cucumariosides, possess a linear tetrasaccharide (four-sugar) chain that terminates with a 3-O-methyl-D-xylose unit. Similarly, glycosides found in Psolus chitonoides also contain 3-O-methylxylose residues, highlighting its role as a key structural element in these marine natural products.

Sea Stars (Asteroidea): this compound is also present in the steroidal glycosides, or asterosaponins, of sea stars. While structurally distinct from the triterpene glycosides of sea cucumbers, these compounds also serve defensive functions. Research on the starfish Solaster borealis led to the isolation of two novel glycosides, borealosides C and borealosides D, which were identified as 24-O-(3-O-methyl)xylosides. This discovery confirms the integration of this compound into the complex glycoconjugates of sea stars, indicating a conserved biochemical strategy among certain echinoderms.

Table 1: Examples of this compound-Containing Glycosoconjugates in Marine Organisms

Organism ClassSpecies ExampleGlycoconjugate ClassSpecific Compound(s)This compound Isomer
Sea Cucumber (Holothuroidea)Eupentacta fraudatrixTriterpene GlycosideCucumariosides A-group3-O-methyl-D-xylose
Sea Cucumber (Holothuroidea)Psolus chitonoidesTriterpene GlycosideChitonoidosides3-O-methylxylose
Sea Star (Asteroidea)Solaster borealisSteroidal GlycosideBorealosides C & D3-O-methylxylose

Abundance in Peat and Sediment Carbohydrate Profiles

Methylated sugars, including this compound isomers, serve as important biomarkers in geochemistry, offering insights into the sources and diagenetic state of organic matter in geological deposits.

Peat Deposits: Hydrolysis of peat has revealed the presence of both 2-O-methylxylose and 3-O-methylxylose. In one study, a peat derived from the heather Calluna vulgaris was analyzed, and after fractionation of the sugar mixture, components corresponding to these two this compound isomers were isolated and identified. nih.gov While 2-O-methylxylose is known to occur in higher plants, the identification of 3-O-methylxylose in peat was a novel discovery in a natural context. nih.gov These methylated sugars are believed to originate from the degradation of plant polysaccharides and represent a small but significant fraction of the total carbohydrate profile in peat. Their persistence suggests a higher resistance to microbial degradation compared to their non-methylated counterparts.

Marine Sediments: The analysis of carbohydrates in marine environments has also identified this compound derivatives. In the sediments of Ace Lake, an Antarctic meromictic lake, novel glycolipids were discovered, including docosanyl 3-O-methylxylopyranoside. scribd.com This finding indicates that this compound can be preserved in sedimentary records as part of larger, more stable lipid structures. scribd.com Furthermore, O-methylated neutral sugars, including 3-O-methylxylose and 4-O-methylxylose, have been detected in the polysaccharides extracted from the silicified cell walls of diatoms. epdf.pub As diatoms are a major contributor to marine biomass and sediment, their cell wall components are a likely source of the this compound found in marine sediment profiles.

Table 2: Occurrence of this compound Isomers in Peat and Sediment

EnvironmentSpecific ContextThis compound Isomer(s) DetectedInferred Source Material
PeatPeat derived from Calluna vulgaris2-O-methylxylose, 3-O-methylxyloseHigher Plant Polysaccharides
Marine SedimentAntarctic Lake (Ace Lake) Sediment3-O-methylxylopyranoside (in glycolipids)Microbial Glycolipids
Marine SedimentDiatom-derived Polysaccharides3-O-methylxylose, 4-O-methylxyloseDiatom Cell Walls

Minor Constituents in Selected Plant Species (e.g., Medicago sativa, Deciduous Trees)

In terrestrial plants, this compound isomers are found as minor components of complex cell wall polysaccharides, specifically hemicelluloses and pectins.

Deciduous Trees: Analysis of the leaves of various deciduous trees has confirmed the presence of 2-O-methylxylose. wikipedia.org This methylated sugar is associated with the hemicellulose fraction of the plant cell wall. wikipedia.org Hemicelluloses are a diverse group of polysaccharides that cross-link cellulose (B213188) microfibrils, contributing to the structural integrity of the cell wall. nih.govnih.gov The presence of methyl groups on the sugar backbone may confer resistance to enzymatic degradation, potentially influencing the decomposition rate of leaf litter. wikipedia.org

Medicago sativa (Alfalfa): 2-O-methylxylose has been reported as a constituent in Medicago sativa. researchgate.net Its presence is linked to the complex pectic polysaccharide known as Rhamnogalacturonan-II (RG-II). nih.govdokumen.pub RG-II is a highly conserved and structurally intricate component of the primary cell wall in all vascular plants. dokumen.pub The structure of RG-II includes a variety of rare and unusual sugars in its side chains, one of which is 2-O-methyl-D-xylose. nih.govdokumen.pubaber.ac.uk Although it represents a very small fraction of the total polysaccharide content, its incorporation into the conserved structure of RG-II points to a specific and essential biological function related to cell wall architecture and integrity. nih.gov

Table 3: this compound as a Minor Constituent in Selected Plants

Plant TypeSpecies ExamplePolysaccharide FractionThis compound Isomer
Deciduous TreeBeech (Fagus sp.)Hemicellulose2-O-methylxylose
LegumeAlfalfa (Medicago sativa)Pectin (B1162225) (Rhamnogalacturonan-II)2-O-methyl-D-xylose

Biosynthetic Pathways and Enzymatic Mechanisms of Methylxylose Formation and Transformation

Substrate Precursor Pathways and Metabolic Flux Leading to Methylxylose

The journey to this compound begins with the synthesis of its precursor, D-xylose. Xylose is a fundamental component of hemicelluloses, such as xylan (B1165943), in plant cell walls. oup.com Within the cell, xylose is activated to a nucleotide sugar form, typically UDP-xylose, which serves as the direct substrate for methylation. The synthesis of UDP-xylose itself is part of the larger nucleotide sugar interconversion pathway, a critical metabolic hub for the production of various sugar donors for glycan synthesis. numberanalytics.com

The metabolic flux towards this compound is dependent on the availability of two key substrates: the xylose-containing acceptor molecule and the methyl donor, S-adenosyl-L-methionine (SAM). pnas.orgpnas.org SAM is a universal methyl group donor in numerous biological reactions. pnas.org The cellular pools of both the xylose acceptor and SAM are subject to regulation, thereby controlling the rate of this compound formation.

Characterization of O-Methyltransferase Enzymes

The central enzymatic step in this compound biosynthesis is the transfer of a methyl group from SAM to a hydroxyl group on a xylose residue. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.gov

Identification and Functional Analysis of Methyltransferases Catalyzing Xylose Methylation

Specific O-methyltransferases responsible for xylose methylation have been identified and studied in various organisms. For example, in the context of plant cell wall biosynthesis, enzymes responsible for the methylation of glucuronic acid residues on xylan have been characterized. oup.compnas.orgresearchgate.net While these enzymes act on a different sugar, their mechanism of action provides a model for understanding xylose-specific methyltransferases. The functional analysis of these enzymes typically involves heterologous expression and purification, followed by in vitro assays using the purified enzyme, a xylose-containing substrate, and radiolabeled or unlabeled SAM to monitor the transfer of the methyl group. pnas.org

Specificity of Methyl Group Transfer and Positional Selectivity

O-methyltransferases exhibit remarkable specificity for both their sugar substrate and the position of methylation on the sugar ring. pnas.org This positional selectivity is crucial for the final structure and function of the glycan. For instance, methylation can occur at the 2-O, 3-O, or 4-O position of the xylose residue. The three-dimensional structure of the enzyme's active site dictates this specificity by precisely orienting the xylose acceptor and the SAM co-substrate to facilitate the transfer of the methyl group to a specific hydroxyl group. pnas.org For example, 2-O-methylxylose has been identified as a component of the pectic polysaccharide rhamnogalacturonan II in plants. ucr.eduresearchgate.net In some sea cucumbers, a terminal 3-O-methylxylose residue is a feature of certain triterpene glycosides. mdpi.com

Integrated Biosynthetic Networks Involving this compound

This compound is rarely found as a free monosaccharide; instead, it is typically a component of larger, more complex glycoconjugates. Its biosynthesis is therefore intricately linked with the pathways that assemble these larger structures.

Role as a Component in the Biosynthesis of Complex Glycosides (e.g., Triterpene Glycosides)

Methylated sugars, including this compound, are important constituents of many natural products, such as triterpene glycosides found in marine invertebrates like sea cucumbers. mdpi.comresearchgate.net In the biosynthesis of these compounds, a glycosyltransferase first attaches a xylose unit to the triterpene aglycone or a growing sugar chain. Subsequently, a specific O-methyltransferase catalyzes the methylation of this xylose residue. numberanalytics.com The presence of the methyl group can significantly alter the biological activity and physicochemical properties of the resulting glycoside. researchgate.net For instance, the carbohydrate chains of certain bioactive glycosides from the sea cucumber Psolus chitonoides contain 3-O-methylxylose. researchgate.net

Mechanism of Methylation as a Chain Termination Signal in Polysaccharide Assembly

In the synthesis of some bacterial O-polysaccharides, the methylation of a terminal sugar residue can function as a signal to terminate the elongation of the polysaccharide chain. researchgate.netasm.orgnih.gov Once a methyl group is added to a specific hydroxyl group on the non-reducing end of the growing chain, that position is blocked from further glycosylation, effectively capping the polymer. researchgate.net This mechanism controls the length of the polysaccharide, which can be crucial for its biological function, such as its role in the bacterial cell envelope and interaction with the host immune system. While this has been demonstrated for other methylated sugars like 3-O-methylmannose, a similar role for this compound in specific polysaccharide biosynthetic systems is plausible. researchgate.net

Enzymatic Degradation and Modification of this compound-Containing Polysaccharides

The degradation and modification of polysaccharides containing this compound, such as Rhamnogalacturonan-II (RG-II), are complex biological processes. These reactions are essential for remodeling the plant cell wall and for the breakdown of plant biomass by microorganisms. The enzymatic activities involved target the various glycosidic linkages and modifications within the polysaccharide structure. The gut bacterium Bacteroides thetaiotaomicron, for instance, produces a consortium of enzymes capable of cleaving 20 of the 21 distinct glycosidic bonds found in RG-II. wikipedia.orgresearchgate.net

Enzymatic Cleavage by Polysaccharide Hydrolases (e.g., Rhamnogalacturonases)

Polysaccharide hydrolases are a broad class of enzymes that break down complex carbohydrates by cleaving glycosidic bonds. In the context of pectin (B1162225) degradation, several enzymes are involved due to the heterogeneity of the pectic matrix, which consists of homogalacturonan (HG), rhamnogalacturonan-I (RG-I), and rhamnogalacturonan-II (RG-II) domains thought to be covalently linked. nih.govfrontiersin.org

Rhamnogalacturonases (RGases) and rhamnogalacturonan lyases (RGLs) are enzymes that specifically target the backbone of pectic polysaccharides.

Rhamnogalacturonan Lyases (RGLs) : These enzymes cleave the α-1,4 glycosidic bonds between L-rhamnose and D-galacturonic acid residues within the backbone of RG-I. frontiersin.org

Rhamnogalacturonan Hydrolases (RGHs) : These enzymes also degrade the RG-I backbone. frontiersin.org

RG-II Degrading Enzymes : The degradation of the highly complex RG-II requires a suite of specialized enzymes. While RG-II is generally resistant to many common polysaccharide-degrading enzymes, specific hydrolases capable of cleaving its unique linkages have been identified. uga.edu For example, certain microorganisms produce enzymes with endo-hydrolase activity specific to the bonds within RG-II's side chains. google.comwipo.int The complete breakdown of RG-II in bacteria like B. thetaiotaomicron involves numerous enzymes, including α-L-galactosidases and α-L-arabinofuranosidases that remove terminal sugars from its side chains. ncl.ac.uk

The release of RG-II from the larger pectin network is often accomplished by using endopolygalacturonases, which degrade the HG backbone to which RG-I and RG-II are attached. nih.govontosight.ai

Synthetic Methodologies and Derivatization Strategies for Methylxylose

The creation of methylxylose and its derivatives is a significant focus of chemical research, essential for producing standards for analytical chemistry, elucidating the structure of complex carbohydrates like xylans, and providing building blocks for synthetic chemistry. Methodologies for the synthesis of these compounds can be broadly categorized into chemical and enzymatic approaches, each offering distinct advantages for achieving specific methylation patterns.

Advanced Structural Elucidation and Analytical Methodologies for Methylxylose Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of methylxylose and its derivatives, providing insights into its conformation and the nature of its glycosidic linkages within larger oligosaccharide structures.

Application of 1D and 2D NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals of this compound residues.

1D ¹H and ¹³C NMR: Initial analysis using 1D NMR provides fundamental information. The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons, while the ¹³C NMR spectrum indicates the number of carbon atoms and their chemical environment. For instance, the methoxy (B1213986) group (-OCH₃) of this compound typically appears as a sharp singlet in the ¹H spectrum around 3.4-3.9 ppm and a corresponding signal in the ¹³C spectrum around 58-62 ppm.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is instrumental in identifying scalar-coupled protons, typically those on adjacent carbon atoms. For a this compound residue, COSY spectra show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, allowing for the tracing of the proton network within the sugar ring. allfordrugs.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak between the anomeric proton (H-1) and all other protons within the same this compound residue can be observed, which is particularly useful for identifying all the proton signals belonging to that specific sugar, even in complex spectra with significant overlap. zin.ru

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the proton and carbon skeletons of the this compound unit. This is a powerful method for assigning the ¹³C signals based on the already assigned ¹H signals. zin.ru

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is invaluable for determining glycosidic linkages. For example, a correlation between the anomeric proton (H-1) of a this compound residue and a carbon atom of an adjacent sugar residue in the HMBC spectrum definitively establishes the linkage position. zin.rumdpi.com Similarly, the position of the methyl group can be confirmed by an HMBC correlation from the methoxy protons to the corresponding carbon of the xylose ring. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a 3-O-methyl-β-D-xylopyranosyl residue.
PositionδH (ppm)δC (ppm)Key HMBC CorrelationsKey NOESY Correlations
14.45 (d, J=7.5 Hz)104.5H1 to C3, C5H1 to H3, H5
23.25 (t, J=8.5 Hz)74.0H2 to C1, C3, C4H2 to H4
33.50 (t, J=8.5 Hz)82.6H3 to C1, C2, C4, C5, OCH₃H3 to H1, H5, OCH₃
43.60 (m)70.0H4 to C2, C3, C5H4 to H2
5a3.30 (dd, J=11.5, 8.5 Hz)66.5H5a to C1, C3, C4H5a to H1, H3
5e3.95 (dd, J=11.5, 5.0 Hz)H5e to C1, C3, C4-
OCH₃3.55 (s)60.0OCH₃ to C3OCH₃ to H3

Isotopic Labeling Strategies for Enhanced NMR Resolution

For complex oligosaccharides or when studying interactions with other biomolecules, spectral overlap can become a significant challenge. Isotopic labeling, where atoms such as ¹³C or ¹⁵N are incorporated into the carbohydrate structure, can greatly enhance NMR resolution and sensitivity. numberanalytics.com While cloning techniques are common for labeling proteins, chemical and enzymatic methods are often employed for carbohydrates. alfa-chemistry.com

The use of stable isotope-labeled monosaccharides, such as ¹³C-labeled glucose, can be metabolically incorporated into glycoproteins, leading to labeled this compound residues if the appropriate biosynthetic pathways are active. nih.gov This labeling allows for the use of more advanced NMR experiments that filter for the labeled signals, simplifying complex spectra and enabling the study of larger systems. acs.org Although isotopic labeling of carbohydrates can be more challenging than for proteins, it is a powerful strategy for detailed structural and dynamic studies. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Linkage Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information on the molecular weight, composition, and sequence of oligosaccharides containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) of Permethylated Derivatives

GC-MS is a cornerstone technique for linkage analysis of polysaccharides. The process involves several steps:

Permethylation: All free hydroxyl groups in the polysaccharide are methylated. This step is crucial as it prevents the degradation of the sugar during subsequent hydrolysis and makes the molecule volatile enough for GC analysis. scribd.com

Hydrolysis: The permethylated polysaccharide is hydrolyzed to break the glycosidic bonds, yielding partially methylated monosaccharides.

Reduction and Acetylation: The partially methylated monosaccharides are reduced to their corresponding alditols and then acetylated. This creates partially methylated alditol acetates (PMAAs).

The resulting PMAAs are then separated by GC and identified by MS based on their characteristic retention times and fragmentation patterns. The positions of the free hydroxyl groups in the PMAA (which are now acetylated) correspond to the original linkage positions in the polysaccharide. The fragmentation patterns in the mass spectrum, which involve cleavage of C-C bonds in the alditol chain, are highly informative for identifying the specific methylated sugar derivative. unirioja.escabr.ie For instance, the presence of 2,4-di-O-methylxylose derivative after this procedure would indicate a xylose residue linked at the 3-position.

Table 2: Example of GC-MS Fragmentation for a Permethylated this compound Derivative.
DerivativeLinkage IndicatedKey Mass Fragments (m/z)Interpretation of Fragments
1,3,5-tri-O-acetyl-2,4-di-O-methyl-xylitol3-linked Xylose117, 129, 161, 189Characteristic fragments from cleavage around the methylated and acetylated carbons.
1,4,5-tri-O-acetyl-2,3-di-O-methyl-xylitol4-linked Xylose117, 131, 173, 205Distinct fragmentation pattern indicating a different substitution pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization (ESI-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile molecules like oligosaccharides directly from solution, often producing multiply charged ions. researchgate.netnih.gov

LC-MS is particularly useful for analyzing complex mixtures of oligosaccharides. mdpi.com Tandem mass spectrometry (MS/MS) on selected precursor ions provides detailed structural information. Collision-induced dissociation (CID) of oligosaccharide ions typically results in glycosidic bond cleavages (Y- and B-ions) and cross-ring cleavages (A- and X-ions). The masses of these fragment ions reveal the sequence of monosaccharides and can help to identify branching patterns. nih.gov The fragmentation of oligosaccharides containing this compound will show characteristic mass differences corresponding to the loss of a this compound residue (e.g., a mass difference of 146 Da for a terminal this compound).

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS for Oligosaccharide Characterization

MALDI-TOF MS is another soft ionization technique that is well-suited for the analysis of oligosaccharides. nih.gov In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions. This often results in simpler spectra compared to ESI-MS.

Chromatographic and Electrophoretic Separation Techniques

The accurate analysis and characterization of this compound, often found within complex carbohydrate mixtures, necessitates the use of advanced separation techniques. These methodologies leverage subtle differences in the physicochemical properties of molecules to achieve high-resolution separation, which is crucial for both qualitative identification and quantitative analysis.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) stands as a powerful and widely used technique for the analysis of carbohydrates, including methylated derivatives like this compound. creative-proteomics.comantecscientific.com This method offers the significant advantage of direct analysis without the need for prior derivatization, which can streamline sample preparation and reduce analysis time. creative-proteomics.comchromatographyonline.com

The principle of HPAEC-PAD relies on the weak acidic nature of carbohydrates, which can be ionized to form oxyanions under high pH conditions (typically > pH 12). antecscientific.comnih.gov This ionization allows for their separation on a strong anion-exchange column. The separated analytes are then detected by a pulsed amperometric detector, which provides sensitive and direct detection of carbohydrates. chromatographyonline.com The separation can be influenced by various factors including the carbohydrate's composition, size, linkage, and isomerism. creative-proteomics.com For instance, the acidity of a carbohydrate, and thus its retention on the column, is affected by its structure; for example, reducing sugars are more acidic than their corresponding sugar alcohols. thermofisher.com

In the context of this compound analysis, HPAEC-PAD can be employed to separate it from other monosaccharides and their methylated counterparts. The elution order is influenced by the degree and position of methylation. For example, in the analysis of plant-derived polysaccharides, HPAEC-PAD has been used to identify and quantify various monosaccharides, including 2-O-methyl xylose. sci-hub.se The method's ability to separate positional isomers is a key advantage. researchgate.net

Typical HPAEC-PAD parameters for carbohydrate analysis:

ParameterTypical SettingPurpose
Column Anion-exchange (e.g., Dionex CarboPac series)Separates carbohydrates based on charge. thermofisher.com
Mobile Phase Sodium hydroxide (B78521) (NaOH) with a sodium acetate (B1210297) (NaOAc) gradientHigh pH for ionization and gradient for elution of more tightly bound analytes. chromatographyonline.com
Detection Pulsed Amperometric Detection (PAD)Sensitive, direct electrochemical detection of underivatized carbohydrates. antecscientific.com
Flow Rate 0.5 - 1.0 mL/minControls the speed of the separation.
Temperature 30 °CAffects retention times and peak shape. chromatographyonline.com

This table provides a general overview of typical HPAEC-PAD conditions. Specific parameters may vary depending on the sample matrix and the specific this compound isomers being analyzed.

Challenges in HPAEC-PAD analysis include potential co-elution with other sugars and the influence of the sample matrix. lcms.cz Furthermore, contamination of the eluent with carbonate from atmospheric carbon dioxide can negatively impact the separation by altering retention times. antecscientific.comlcms.cz Therefore, careful preparation and handling of the mobile phase are crucial for reproducible results.

Ultra-High Performance Liquid Chromatography (UHPLC) and Two-Dimensional Chromatography (2D-LC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures, leading to faster analysis times, improved resolution, and increased sensitivity. usp.orgdrawellanalytical.com These advantages make UHPLC a valuable tool for the analysis of complex carbohydrate mixtures containing this compound. scribd.commdpi-res.com

For carbohydrate analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly employed separation mode in UHPLC. chromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This allows for the retention and separation of polar analytes like carbohydrates.

Two-Dimensional Liquid Chromatography (2D-LC) further enhances separation power by combining two independent chromatographic separations in a single analysis. mdpi.comnih.gov This is particularly useful for resolving highly complex samples where single-dimension chromatography is insufficient. nih.govnih.gov In a 2D-LC setup, the effluent from the first dimension (¹D) column is transferred to a second dimension (²D) column with a different separation mechanism. mdpi.com This orthogonality between the two dimensions significantly increases the peak capacity of the system. nih.gov

For the analysis of methylated carbohydrates, a 2D-LC system could, for example, couple a size-exclusion chromatography (SEC) column in the first dimension with a reversed-phase (RP) or HILIC column in the second dimension. mdpi.com This would separate the carbohydrates first by size and then by polarity or hydrophobicity. Recent developments have focused on creating robust and rapid 2D-LC methods for carbohydrate analysis, sometimes coupled with detectors like Charged Aerosol Detectors (CAD) or mass spectrometers (MS) for enhanced detection and characterization. mdpi.comnih.gov

Example of a 2D-LC setup for carbohydrate analysis:

DimensionColumn TypeSeparation Principle
First Dimension (¹D) Size-Exclusion Chromatography (SEC) or Hydrophilic Interaction Liquid Chromatography (HILIC)Separation based on molecular size or polarity. mdpi.com
Second Dimension (²D) Reversed-Phase (RP-C18) or HILICOrthogonal separation based on hydrophobicity or polarity. mdpi.com

This table illustrates a potential 2D-LC configuration. The choice of columns and separation modes depends on the specific analytical challenge.

The primary challenge in 2D-LC is method development, which can be more complex than for single-dimension chromatography due to the need to optimize two independent separations and ensure their compatibility. nih.gov

Capillary Electrophoresis (CE) for Isomer Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate charged molecules within a narrow capillary. libretexts.org It is particularly well-suited for the separation of isomers, making it a valuable tool in this compound research where different positional isomers may be present. creative-proteomics.commdpi.com CE offers advantages such as short analysis times, high separation efficiency, and the ability to analyze small sample volumes. creative-proteomics.comsciex.com

In CE, separation is based on the differential migration of analytes in an electrolyte solution under the influence of an electric field. libretexts.org The migration velocity of an ion is dependent on its charge-to-size ratio. libretexts.org For neutral carbohydrates like this compound, derivatization with a charged tag is often necessary to induce electrophoretic mobility. nih.gov Alternatively, the formation of complexes with borate (B1201080) ions can impart a negative charge, allowing for their separation.

CE has demonstrated the ability to separate closely related carbohydrate isomers, including positional and structural isomers. rsc.org The technique can be coupled with sensitive detection methods such as laser-induced fluorescence (LIF) or mass spectrometry (MS) to enhance detection and provide structural information. mdpi.comnih.gov The use of cyclodextrins as selectors in the electrophoresis buffer can further improve the separation of isomers by forming inclusion complexes with the analytes. rsc.org

Key parameters in CE for isomer separation:

ParameterDescriptionImpact on Separation
Applied Voltage The strength of the electric field across the capillary.Higher voltage generally leads to faster migration and shorter analysis times, but can generate Joule heating.
Buffer pH The pH of the electrolyte solution.Affects the charge of the analytes and the electroosmotic flow (EOF).
Capillary Type and Dimensions The material and internal diameter of the capillary.Influences the EOF and separation efficiency.
Selector Additives to the buffer, such as cyclodextrins.Can enhance the separation of isomers through differential complex formation. rsc.org

This table highlights key parameters that are optimized in CE method development for isomer separation.

Methylation Analysis as a Comprehensive Linkage Strategy

Methylation analysis is a cornerstone technique in structural carbohydrate chemistry, providing detailed information about the glycosidic linkages between monosaccharide residues in a polysaccharide or oligosaccharide. uga.edumdpi.com This method involves the exhaustive methylation of all free hydroxyl groups, followed by hydrolysis of the glycosidic bonds, reduction of the resulting partially methylated monosaccharides to alditols, and subsequent acetylation to form partially methylated alditol acetates (PMAAs). uga.edumdpi.comnih.gov These volatile derivatives are then amenable to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netcerealsgrains.org

The identity of each PMAA reveals the linkage positions of the original monosaccharide residue. For instance, the analysis of a polysaccharide containing this compound would yield specific PMAAs that indicate how the xylose units are linked to each other and to other sugar residues.

Optimization of Permethylation Protocols

The success of methylation analysis hinges on the complete methylation of all hydroxyl groups, a process known as permethylation. numberanalytics.comacs.org Incomplete methylation, or undermethylation, can lead to the erroneous identification of linkage positions. researchgate.net Several methods for permethylation have been developed, with the Hakomori and Ciucanu methods being widely used. numberanalytics.comharvardapparatus.com

Commonly used permethylation methods:

MethodReagentsKey Features
Hakomori Method Dimethyl sulfoxide (B87167) (DMSO), sodium hydride (NaH), methyl iodide (CH₃I)A classic and effective method, though it can be time-consuming. numberanalytics.com
Ciucanu Method DMSO, powdered sodium hydroxide (NaOH) or potassium hydroxide (KOH), CH₃IA simpler and more rapid method compared to the Hakomori method. numberanalytics.comnumberanalytics.com

This table summarizes two common permethylation methods. The choice of method can depend on the nature of the carbohydrate and laboratory preference.

Optimization of the permethylation protocol is crucial to ensure complete derivatization. Key parameters that require careful control include:

Sample Dryness: The presence of water can consume the methylating reagents and lead to side reactions. numberanalytics.comborgeslab.org

Reagent Concentration: A sufficient excess of the methylating agent and base is necessary to drive the reaction to completion. numberanalytics.comharvardapparatus.com

Reaction Time and Temperature: These parameters must be optimized for the specific carbohydrate being analyzed to ensure complete methylation without degradation. numberanalytics.comnumberanalytics.com

Solvent: Dimethyl sulfoxide (DMSO) is a common solvent as it effectively dissolves both the carbohydrate and the reagents. numberanalytics.com

Recent advancements have focused on developing more efficient and high-throughput permethylation methods, such as those utilizing spin columns or solid-phase approaches, to improve reaction efficiency and simplify the purification of the permethylated products. numberanalytics.comacs.orgborgeslab.org

Hydrolysis, Reduction, and Acetylation for Partially Methylated Alditol Acetate Analysis

Following successful permethylation, the polysaccharide is subjected to a series of chemical reactions to generate the final analytes for GC-MS analysis. nih.govcapes.gov.br

Hydrolysis: The permethylated polysaccharide is hydrolyzed, typically using a strong acid such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄), to cleave the glycosidic linkages and release the partially methylated monosaccharides. nih.govscielo.br The conditions for hydrolysis must be carefully controlled to ensure complete cleavage without causing degradation of the sugar residues.

Reduction: The resulting partially methylated monosaccharides are then reduced to their corresponding alditols. Sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄) is commonly used for this step. mdpi.comcapes.gov.br The use of NaBD₄ introduces a deuterium (B1214612) label at the C1 position, which aids in the identification of the reducing end of the original monosaccharide during mass spectrometry analysis.

Acetylation: The final step is the acetylation of the newly formed hydroxyl groups (from the reduction step) and any hydroxyl groups that were originally involved in glycosidic linkages. This is typically achieved using acetic anhydride (B1165640) with a catalyst such as pyridine (B92270) or sodium acetate. The resulting partially methylated alditol acetates (PMAAs) are volatile and suitable for GC-MS analysis. nih.govcapes.gov.br

The separated PMAAs are identified by their retention times on the GC column and their characteristic fragmentation patterns in the mass spectrometer. mdpi.comcerealsgrains.org By comparing this data to that of known standards or published data, the linkage positions of the monosaccharides in the original carbohydrate can be determined. cerealsgrains.orgcdnsciencepub.com For example, the identification of 2,3,4-tri-O-methylxylose would indicate a terminal, non-reducing xylose residue, while the presence of 2,3-di-O-methylxylose would suggest a xylose residue linked at the C4 position. cdnsciencepub.comasianpubs.org

Complementary Spectroscopic and Physical Methods

In the structural elucidation of this compound and its derivatives, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide the foundational skeletal and connectivity information, a suite of complementary spectroscopic and physical methods is indispensable for a comprehensive analysis. nih.govscribd.com These techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, optical rotation, and circular dichroism, offer critical insights into the presence of specific functional groups and the precise three-dimensional arrangement of atoms (stereochemistry), which are fundamental to the molecule's identity and function.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique molecular "fingerprint." For this compound, FT-IR is instrumental in confirming the success of methylation reactions and identifying key structural moieties.

The spectrum of the parent molecule, xylose, is characterized by a prominent broad absorption band in the region of 3300-3500 cm⁻¹, which corresponds to the stretching vibrations of its multiple hydroxyl (–OH) groups. researchgate.net Upon methylation, the introduction of methyl (–CH₃) groups and the formation of ether linkages (C–O–C) produce distinct changes in the spectrum. Researchers observe the appearance of new bands corresponding to C-H stretching vibrations around 2800-3000 cm⁻¹ and, crucially, the enhancement of bands in the 1000-1200 cm⁻¹ region, which are associated with C–O–C ether stretching. researchgate.netusu.ac.id The successful grafting of methyl groups can also be inferred by a relative decrease in the intensity of the broad –OH band. usu.ac.id

Research on modified xylose and related methylated polysaccharides demonstrates the utility of FT-IR in tracking chemical changes. For instance, in one study, the spectrum of unmodified xylose showed a distinct –OH stretch at 3362 cm⁻¹ and a C–O–C vibration at 1092 cm⁻¹. researchgate.net In studies on methyl cellulose (B213188), synthesized from α-cellulose, the formation of the methylated product was confirmed by the appearance of C-H stretching at 2892.4 cm⁻¹ and characteristic asymmetric and symmetric C-O-C stretching vibrations at 1152.6 cm⁻¹ and 1021.3 cm⁻¹, respectively. usu.ac.id These spectral markers are directly applicable to the analysis of this compound.

Table 1: Characteristic FT-IR Absorption Bands for Xylose and Related Methylated Compounds

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Compound ExampleReference
Hydroxyl (O-H)Stretching~3362Xylose researchgate.net
Alkyl (C-H)Stretching~2892Methyl Cellulose usu.ac.id
Ether (C-O-C)Stretching~1092Xylose researchgate.net
1020 - 1153Methyl Cellulose usu.ac.id

Optical Rotation and Circular Dichroism for Stereochemical Assignment

The assignment of stereochemistry—the specific 3D spatial arrangement of a molecule's atoms—is critical in carbohydrate chemistry, as subtle changes can dramatically alter a compound's properties. Optical rotation and circular dichroism are two chiroptical techniques that provide essential data for this purpose.

Optical Rotation

Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light. This physical constant, known as specific rotation ([α]), is highly sensitive to the configuration of all stereocenters within the molecule. For this compound, it is a fundamental tool for distinguishing between anomers (isomers that differ at the anomeric carbon, C1) and for confirming the identity of a specific stereoisomer.

Early research extensively used optical rotation to characterize xylose derivatives. The parent sugar, D-xylose, exhibits mutarotation in solution, where its specific rotation changes over time from an initial value of +92° to an equilibrium value of +18.6°. drugfuture.com This phenomenon reflects the equilibrium between its α- and β-anomeric forms.

The methylation of xylose leads to derivatives with distinct and stable optical rotations. For example, research from 1918 reported that α-triacetyl-methyl-d-xyloside has a specific rotation of +119.6°. acs.org The comparison of the molecular rotations of α- and β-anomers of methyl glycosides, including those of xylose, was foundational in establishing rules of isorotation, which helped assign the configuration at the anomeric carbon. acs.orgnist.gov A 1922 study on the methylation of xylose reported a specific rotation for a purified trimethyl xylose fraction of -67.0° in water. rsc.org

Table 2: Specific Rotation Values for D-Xylose and its Methylated Derivatives

CompoundSpecific Rotation ([α])ConditionsReference
D-Xylose (initial)+92°c = 10, H₂O, 20°C drugfuture.com
D-Xylose (equilibrium)+18.6°c = 10, H₂O, 20°C (after 16 hrs) drugfuture.com
α-Triacetyl-methyl-d-xyloside+119.6°Not specified acs.org
Trimethyl xylose-64.0°c = 1.100, ethyl alcohol rsc.org
Trimethyl xylose-67.0°c = 1.114, water rsc.org

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is particularly sensitive to the conformation of molecules in solution and the absolute configuration of stereocenters.

In this compound research, CD has been ingeniously applied to solve complex analytical challenges. A notable application is the differentiation of isomeric methylxyloses that are difficult to separate by other means. For example, 2-O-methyl-D-xylose and 3-O-methyl-D-xylose are often encountered together in structural studies of xylans. cdnsciencepub.com While their alditol acetate derivatives are not easily resolved by gas-liquid chromatography, CD spectroscopy provides a solution. The derivative of 3-O-methyl-D-xylose (3-O-methyl xylitol) is a meso compound and therefore achiral and CD-inactive. In contrast, the derivative of 2-O-methyl-D-xylose is chiral and produces a distinct CD signal. cdnsciencepub.com This allows for the quantification of each isomer in a mixture.

Furthermore, CD spectroscopy is a valuable tool for investigating the solution-state conformations of xylose-containing oligomers. Studies on oligomers derived from D-xylose have used CD to detect the presence of ordered, folded structures in solution. nih.gov The technique can also reveal dynamic structural information, such as the temperature-dependent stacking interactions in xylose-containing nucleotides, where a decrease in CD signal intensity with increasing temperature indicates a loss of ordered structure. oup.com

Biological Functions and Physiological Roles of Methylxylose in Non Human Systems

Structural and Functional Contributions to Plant Cell Walls

In plants, methylxylose is not typically found as a free monosaccharide but rather as a constituent of complex hemicelluloses and pectic polysaccharides. oup.comresearchgate.net Specifically, 2-O-methyl-D-xylose is a known component of rhamnogalacturonan II (RG-II), a structurally complex pectic polysaccharide found in the primary cell walls of most plants. oup.comresearchgate.netuga.edumdpi.com Another critical methylated sugar in the cell wall is 4-O-methylglucuronic acid, a substituent on the xylan (B1165943) backbone, forming a polymer known as 4-O-methylglucuronoxylan, a principal component of secondary cell walls in eudicots. ontosight.ainih.govnih.govusbio.net

Influence on Polysaccharide Network Assembly and Organization

The methylation of sugars within cell wall polysaccharides is a crucial modification that influences the assembly and organization of the entire cell wall network. The addition of a methyl group alters the hydrophobicity and steric properties of the sugar, affecting how polysaccharides interact with each other and with other wall components like cellulose (B213188) and lignin (B12514952). researchgate.netpnas.org

In the case of 4-O-methylglucuronoxylan, the methylation of glucuronic acid residues is catalyzed by specific glucuronoxylan methyltransferases (GXMTs) in the Golgi apparatus. nih.govnih.gov This modification impacts the interactions between xylan, cellulose, and lignin, which together form a robust macromolecular network that provides structural support to the plant. ontosight.aipnas.org The distribution pattern of these methylated side chains along the xylan backbone is thought to be non-random and may influence the functional diversity of xylan in different plant tissues. nottingham.ac.uk

Within the pectic domain, 2-O-methylxylose is part of a side chain in the highly conserved RG-II polysaccharide. oup.comuga.edu A key feature of RG-II is its ability to form a dimer cross-linked by a borate-diol ester. This dimerization is critical for the proper assembly of the pectic network and contributes significantly to the tensile strength and porosity of the primary cell wall. The borate (B1201080) ester cross-link specifically involves an apiosyl residue in the side chain that also contains 2-O-methyl-D-xylose. researchgate.net

Implications for Cell Wall Integrity and Plasticity

The structural modifications imparted by this compound and other methylated sugars have direct consequences for the physical properties of the plant cell wall, including its integrity and plasticity. Cell wall plasticity is essential for plant growth, allowing for controlled expansion of the cell. whiterose.ac.uk

The degree of methylation in glucuronoxylan can alter the physical properties of the secondary cell wall. For instance, in Arabidopsis, a reduction in the 4-O-methylation of glucuronoxylan was correlated with changes in lignin composition and an increase in the ease of glucuronoxylan extraction, suggesting an impact on cell wall recalcitrance. nih.govpnas.org This indicates that polysaccharide O-methylation is a key factor in modulating the interactions between biopolymers in the cell wall. nih.govpnas.org The rheological properties of 4-O-methylglucuronoxylan, such as high viscosity and shear-thinning behavior, are important for various industrial applications and reflect its structural role in the plant. nottingham.ac.uk

The dimerization of RG-II, which is influenced by its complex side chains containing 2-O-methylxylose, is vital for maintaining cell wall integrity. researchgate.net This pectic network contributes to the wall's mechanical strength and is believed to play a role in regulating cell adhesion and expansion. researchgate.netmdpi.com The highly conserved nature of RG-II across diverse plant species, including angiosperms, gymnosperms, and pteridophytes, underscores its fundamental importance in cell wall architecture. uga.edufrontiersin.org

Interactions within Microbial Ecosystems and Glycan Recognition

Methylated sugars on the surfaces of organisms are key determinants in molecular recognition events, including those between microbes and their environment or hosts. pnas.orgrsc.org These modifications create unique epitopes that can be specifically recognized by proteins such as lectins. pnas.orgpnas.org

Utilization as a Substrate by Specific Microbial Species

The complex structure of plant cell walls, rich in methylated polysaccharides like glucuronoxylan, presents a significant nutritional resource for various microorganisms. However, the degradation of this biomass requires a specialized enzymatic toolkit. Relatively few microbes can utilize highly substituted celluloses as a growth substrate. nih.gov

The breakdown of complex compounds often relies on microbial consortia, where different species work together, each contributing specific enzymes needed for the degradation pathway. frontiersin.org For the utilization of methylated xylans, microbes must first de-branch and de-methylate the polymer to access the xylose backbone. This involves enzymes like glucuronoyl esterases that can cleave the ester linkages and other specific glycoside hydrolases. The ability to utilize xylose and other sugars present in agro-industrial residues is a key area of research for producing biofuels and other valuable products through microbial fermentation. mdpi.com While many microbes can ferment simple sugars, the utilization of complex substrates like methylated polysaccharides is a more specialized capability. nih.gov

Role in Host-Microbe or Inter-Species Glycan-Mediated Interactions

Methylated glycans serve as conserved molecular patterns that can be recognized by the innate immune systems of other organisms. researchgate.netpnas.org For example, Tectonins, a family of lectins found in fungi and animals, have been shown to recognize and bind to O-methylated mannose and fucose residues on the surfaces of bacteria and nematodes. pnas.org This recognition can lead to bacterial agglutination and toxicity towards nematodes, suggesting a defensive role for the lectin-producing organism. pnas.org

This principle of glycan-mediated recognition highlights a potential role for this compound and other methylated sugars in the interactions between plants and microbes. The specific methylation patterns on plant cell wall polysaccharides could influence the colonization of plant surfaces by symbiotic or pathogenic microbes. rsc.org While direct evidence specifically implicating this compound in such interactions is an area of ongoing research, the established role of other methylated sugars in microbial recognition suggests it is a plausible function. pnas.orgpnas.org The modification of glycan structures through methylation provides a layer of chemical information that can mediate highly specific biological interactions. nih.gov

Methylated Sugars in Glycocodes and Molecular Recognition

The concept of the "glycocode" refers to the vast informational potential encoded in the complex structures of glycans. nih.gov Chemical modifications such as methylation, phosphorylation, and acetylation add another layer of complexity and information to this code, similar to the post-translational modification of proteins. pnas.org These modifications can modulate the structure of glycan molecules, creating new biological activities and influencing molecular recognition events. researchgate.netnih.gov

Methylation, in particular, renders a carbohydrate more hydrophobic and can alter its conformation. researchgate.net This structural change is critical for the recognition of glycans by their receptors, such as lectins. rsc.org In various microorganisms, plants, and invertebrates, specific methylation patterns on polysaccharides play a key role in the interaction between these molecules and lectins, sometimes making them a target for the host's immune system. rsc.org

While much is known about the structural occurrence of methylated sugars like this compound in polymers, a complete understanding of their functional role in the broader context of the glycocode is still developing. nih.gov The study of polysaccharide-specific O-methyltransferases, such as the one responsible for methylating glucuronoxylan, provides valuable tools for understanding the mechanisms of polysaccharide methylation and for selectively manipulating these structures to study their impact on biopolymer interactions in the cell wall and beyond. nih.gov The presence of O-methylated glycans in bacteria, worms, fungi, and plants, but not in mammals, suggests they are a conserved target for innate immune systems. researchgate.netpnas.org

Data Tables

Table 1: Occurrence and Context of this compound and Related Methylated Sugars This table is interactive. You can sort and filter the data by clicking on the column headers.

Methylated Sugar/PolymerTypical Organism(s)Location/MacromoleculeKey Function/RoleReference(s)
2-O-Methyl-D-xylosePlants (Dicotyledons, Gymnosperms, etc.)Rhamnogalacturonan II (RG-II) in Primary Cell WallComponent of a side chain involved in RG-II dimerization via borate esters, contributing to cell wall integrity. oup.com, uga.edu, researchgate.net, researchgate.net
4-O-MethylglucuronoxylanPlants (Eudicots, Hardwoods)Secondary Cell WallStructural component influencing interactions with cellulose and lignin; affects cell wall recalcitrance. ontosight.ai, nih.gov, nih.gov, nottingham.ac.uk
2-O-MethylfucosePlants, NematodesRhamnogalacturonan II (RG-II), N-glycansComponent of pectic polysaccharides; recognized by defense lectins in other organisms. pnas.org, oup.com, pnas.org
3-O-Methyl-mannoseBacteria, Fungi, NematodesLipopolysaccharides (LPS), N-glycansRecognized by defense lectins (e.g., Tectonins) as a pathogen-associated molecular pattern. pnas.org, pnas.org

List of Compound Names

Impact of Methylation on Glycan Conformation and Binding Affinity

The addition of a methyl group to a xylose residue within a glycan structure can significantly alter its three-dimensional shape and how it interacts with other molecules. Methylation is a rare modification of carbohydrates that can modulate glycan structures, potentially leading to new biological activities. researchgate.net This structural alteration can influence the binding affinity of the glycan to proteins and other cellular components.

Research on glycopeptides has shown that methylation can lead to distinct conformational preferences. For example, studies comparing glycosylated serine and β-methylated threonine have revealed that the methyl group can cause the glycan to adopt a more folded state. frontiersin.org This change in conformation can directly impact how the glycan is presented to and recognized by carbohydrate-binding proteins, such as lectins. frontiersin.org

The presence of 3-O-methylxylose has been identified in the carbohydrate chains of triterpene glycosides from sea cucumbers, such as Psolus chitonoides. mdpi.com This modification is considered an unusual finding and contributes to the structural diversity of these compounds. mdpi.com Similarly, 3-O-methyl-L-xylose is a component of the side-chain polysaccharide of the lipopolysaccharide from Pseudomonas maltophilia. nih.gov The specific placement of this methyl group likely influences the conformation of the polysaccharide and its interactions with the environment.

Table 1: Research Findings on the Impact of Methylation on Glycan Properties

Organism/SystemGlycan TypeMethylated SugarObserved ImpactReference(s)
General GlycopeptidesO-linked glycansβ-methylated threonineInduces a more folded glycan conformation, altering presentation to binding partners. frontiersin.org
Psolus chitonoides (Sea cucumber)Triterpene glycosides3-O-methylxyloseContributes to the structural uniqueness of the glycoside's carbohydrate chain. mdpi.com
Pseudomonas maltophiliaLipopolysaccharide3-O-methyl-L-xyloseComponent of the repeating unit of the side-chain polysaccharide, influencing its structure. nih.gov
Persea americana (Avocado)Arabinoxylan3-O-methylxylose, 2,3-di-O-methylxyloseDetermines side-chain attachments and overall branched structure of the polysaccharide. avocadosource.com
Mosses (Funaria hygrometrica)N-glycans2,6-O-methylated terminal mannoseDemonstrates that O-methylation of N-glycans occurs in land plants, challenging previous views of their uniformity. biorxiv.org

Significance in Cell-Cell Communication and Immune Evasion in Non-Mammalian Systems

The structural changes induced by this compound and other methylated sugars can have significant consequences for biological processes that rely on molecular recognition, such as cell-cell communication and interactions with the immune system. While direct evidence specifically for this compound is emerging, the principles of glycan methylation in these roles are established.

Cell-cell communication is a fundamental process that often involves the interaction of cell surface glycans. nih.govnih.govbiorxiv.org The specific structures of these glycans act as a form of cellular identification and can mediate interactions with neighboring cells and the extracellular matrix. Alterations in glycan structure, such as methylation, can therefore modulate these communication pathways.

In the context of host-pathogen interactions, the surface glycans of microorganisms are often the first point of contact with the host's immune system. Some pathogens use modifications to their surface polysaccharides as a strategy for immune evasion. scispace.com For instance, African trypanosomes, which are extracellular protozoan parasites, have evolved sophisticated mechanisms to evade the host immune response, partly through the modification of their surface glycoproteins. nih.gov While not specifically mentioning this compound, this illustrates the principle of using glycan modification for immune evasion.

In non-mammalian systems, the immune response to pathogens also relies on recognizing specific molecular patterns. For example, some fungi have been shown to use glycan modifications to evade the host immune system. mdpi.com The presence of methylated sugars on the surface of a non-mammalian pathogen could potentially alter its recognition by the host's immune cells, thereby facilitating immune evasion.

The study of immune responses in non-mammalian vertebrates, which often exhibit robust regenerative capabilities, is an active area of research. nih.gov Understanding how the immune systems of these organisms interact with various pathogens, including those with modified glycans, could provide insights into effective immune responses.

Computational and Theoretical Studies of Methylxylose Systems

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques that apply the principles of classical mechanics to predict the motions and interactions of atoms and molecules over time. ajol.info For methylxylose, these simulations are crucial for understanding its three-dimensional structure and how it behaves in a biological context, such as when it is part of a larger polysaccharide chain interacting with a protein.

The biological function of a carbohydrate is intrinsically linked to its three-dimensional shape, or conformation. This compound, as a derivative of xylose, exists primarily in a six-membered pyranose ring structure. This ring is not planar but can adopt several conformations, with the "chair" forms being the most energetically stable. Conformational analysis is the study of these different spatial arrangements and their relative energies. glycoinfo.org

For β-D-xylopyranose, the most stable conformation is the 4C1 chair, where the C4 is above and C1 is below the plane of the ring. In this arrangement, all hydroxyl groups and the hydroxymethyl group are in equatorial positions, minimizing steric hindrance. cdnsciencepub.com The introduction of a methyl group, for instance at the O-2 or O-3 position, creates this compound. While this substitution does not typically change the preferred 4C1 chair conformation, it introduces new degrees of freedom related to the rotation of the methoxy (B1213986) group.

ConformerRelative Energy (kcal/mol)Key Feature
Chair (e.g., 4C1 for D-xylose)0 (Reference)Lowest energy, all bulky substituents are equatorial, minimizing steric strain.
Twist-Boat~5-6More flexible than the chair but higher in energy due to torsional strain. Avoids some eclipsing interactions of the pure boat form. nih.gov
Boat~10High energy due to eclipsing interactions and a "flagpole" steric clash between atoms at the 1 and 4 positions. nih.gov
Half-Chair/SkewVariable (Transition States)Represents energy maxima on the pathway of interconversion between chair and boat/twist-boat forms.

Molecular dynamics (MD) simulations are a powerful tool for observing the dynamic interactions between molecules. mdpi.com They can be used to model how a polysaccharide chain containing this compound units interacts with a protein receptor, providing a moving picture of the binding process at an atomic level. nih.gov

To perform such a simulation, a system is constructed containing the protein and the this compound-containing glycan, solvated in a box of water molecules with appropriate ions to mimic physiological conditions. researchgate.net The interactions between all atoms are governed by a "force field," which is a set of parameters describing bond lengths, angles, and non-bonded interactions. Specialized force fields like GLYCAM, CHARMM, and AMBER have been developed to accurately model carbohydrates. mdpi.com

Force FieldPrimary Application AreaKey Features for Carbohydrate Simulation
CHARMMGeneral biomolecules (proteins, nucleic acids, lipids, carbohydrates)Well-parameterized for a wide range of monosaccharides and their linkages. Includes specific parameters for methylated sugars. mdpi.comscirp.org
AMBER (GLYCAM)Primarily proteins and nucleic acids, with specific extensions for carbohydratesGLYCAM is a dedicated add-on for carbohydrates, providing high-quality parameters for glycosidic linkages and ring conformations. mdpi.com
GROMOSGeneral biomoleculesWidely used in the GROMACS simulation package; parameters for common monosaccharides are available.
OPLS-AAOrganic liquids and biomoleculesProvides a robust description of solvent and solute interactions, useful for accurately modeling solvation effects.

Quantum Chemical Calculations and Density Functional Theory (DFT)

While molecular mechanics is well-suited for large systems, quantum chemical calculations provide a more fundamental and accurate description of molecular properties by solving approximations to the Schrödinger equation. scielo.org.bo Density Functional Theory (DFT) is a popular quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. nih.gov

DFT calculations can be used to determine the optimized three-dimensional geometry of this compound with high precision. Beyond structure, DFT provides a wealth of information about the molecule's electronic properties. This includes the distribution of electron density, which reveals the partial charges on each atom and identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. ajol.info

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. ajol.info

For this compound, DFT can be used to model reaction mechanisms. For instance, a computational study on the pyrolysis of xylopyranose derivatives, including a methoxy-functionalized variant, used DFT to map the potential energy surface for reactions like ring-opening and dehydration. chemrxiv.orgrsc.org Such studies calculate the energies of reactants, transition states, and products, allowing for the determination of activation barriers and reaction rates. This reveals how the presence of a methyl group can influence the thermal stability and degradation pathways of the sugar. chemrxiv.orgrsc.org

Calculated PropertySignificance
Optimized GeometryProvides precise bond lengths, bond angles, and dihedral angles for the most stable structure. mdpi.com
Electron Density/Partial ChargesIdentifies nucleophilic (e.g., hydroxyl oxygens) and electrophilic sites, predicting regions of interaction. ajol.info
HOMO/LUMO EnergiesThe energy gap indicates chemical reactivity; a smaller gap suggests higher reactivity. The orbital shapes show where electron donation/acceptance occurs. ajol.info
Vibrational FrequenciesPredicts the infrared (IR) spectrum, which can be compared with experimental data to confirm the structure. mdpi.com
Transition State EnergiesDetermine the activation energy (energy barrier) of a chemical reaction, which governs the reaction rate. acs.org

Carbohydrates can interact with metal ions through their oxygen atoms, a process known as complexation or chelation. frontiersin.org The hydroxyl groups and the ether oxygen of this compound can act as ligands (electron-pair donors) to coordinate with a central metal ion (a Lewis acid). nih.govresearchgate.net This interaction is fundamental in many biological processes and has applications in biotechnology.

DFT is a powerful tool for modeling these metal-carbohydrate complexes. mdpi.com Researchers can use DFT to:

Determine the Coordination Geometry: Predict the most stable three-dimensional arrangement of the this compound molecule(s) around the metal ion. This includes predicting the number of coordinating oxygen atoms and the resulting geometry (e.g., tetrahedral, octahedral). nih.gov

Calculate Binding Energies: Quantify the strength of the interaction between this compound and the metal ion. By comparing the energies of the complex and the individual, unbound species, the stability of the complex can be determined.

Analyze Electronic Effects: Investigate how the electron density shifts upon complexation. This can reveal the nature of the bonding (e.g., the degree of covalent vs. ionic character) and how coordination affects the reactivity of both the sugar and the metal ion. frontiersin.org

While specific DFT studies on this compound-metal complexes are not abundant, the methodology is well-established from studies of other organic ligands and metal ions. mdpi.comfrontiersin.org Such calculations would provide fundamental insights into the selectivity of this compound for different metal ions and the structural consequences of binding.

Potential Metal IonCoordinating Atoms on this compoundSignificance of Complexation
Ca2+Hydroxyl oxygens, ether oxygenCalcium is crucial for the structural integrity of many glycoproteins and protein-carbohydrate interactions.
Mg2+Hydroxyl oxygensMagnesium is often a cofactor for enzymes that process carbohydrates.
Fe2+/Fe3+Hydroxyl oxygens, ether oxygenIron-carbohydrate complexes are involved in iron transport and metabolism. mdpi.com
Zn2+Hydroxyl oxygensZinc is a key structural or catalytic component of numerous enzymes, including some involved in glycan metabolism. mdpi.com

Bioinformatics and Glycoinformatics for Predictive and Interpretive Analysis

Glycobiology research generates vast and complex datasets due to the non-template-driven synthesis and branched nature of glycans. Glycoinformatics is a specialized field of bioinformatics that develops and applies computational tools and databases to organize, analyze, and interpret this complex information. nih.gov

For a molecule like this compound, which is typically found within larger, heterogeneous polysaccharides, glycoinformatics is essential for its identification and for understanding its biological context. Key applications include:

Databases and Structural Repositories: Resources like GlycomeDB, CarbBank, and GlyTouCan serve as public repositories for storing hundreds of thousands of known glycan structures, including those containing this compound. This allows researchers to compare newly discovered structures against a comprehensive library.

Mass Spectrometry Data Analysis: Tools like GlycoMod and GlycoWorkbench assist in interpreting data from mass spectrometry, a primary technique for glycan analysis. By inputting an experimental mass, these tools can generate a list of possible monosaccharide compositions, helping to identify if a glycan contains a this compound unit. nih.gov

NMR Data Interpretation: Software such as CASPER can predict the NMR spectra of a given glycan structure. nih.gov This is invaluable for confirming the identity and linkage of a this compound residue within an oligosaccharide by matching predicted spectra to experimental data.

Analysis of Glycan-Protein Interactions: Glycan arrays are a high-throughput method for studying the binding of proteins to a wide variety of immobilized glycans. Glycoinformatics tools like GlycoPattern and CarboGrove are used to analyze the resulting data, identify specific binding motifs (which may include this compound), and predict the binding specificity of proteins to novel glycans. glycoinfo.orgnih.gov

Through these predictive and interpretive tools, glycoinformatics provides a framework for translating raw experimental data into meaningful biological knowledge about the roles of specific modifications like methylation on xylose.

Tool/ResourceFunctionRelevance to this compound
GlyTouCan / GlycomeDBInternational repository for glycan structures.Archives known structures containing this compound, providing a reference for identification.
GlycoMod / GlycoWorkbenchInterprets mass spectrometry (MS) data to determine glycan composition. nih.govHelps identify the presence of this compound from the mass of a glycan or glycopeptide fragment.
CASPERPredicts 1H- and 13C-NMR spectra for given glycan structures. nih.govAids in the structural elucidation and linkage analysis of this compound-containing oligosaccharides.
GlycoPattern / CarboGroveAnalyzes glycan array data to find structural motifs recognized by proteins. glycoinfo.orgnih.govCan determine if this compound is a key part of a binding epitope for a specific lectin or antibody.

Predictive Modeling of Methylation Sites and Glycan Structures

Predictive modeling of methylation sites often involves statistical models that analyze DNA methylation data from high-throughput array-based platforms. nih.gov While these methods are typically applied to DNA, the principles can be adapted to predict methylation patterns in other biological molecules like carbohydrates. By analyzing the sequence and structural context of known methylated glycans, machine learning algorithms can be trained to predict the likelihood of methylation at different positions on the xylose sugar. nih.gov

Once a methylation site is predicted, molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of the resulting this compound-containing glycan. nih.govbiorxiv.org These simulations can reveal how the addition of a methyl group affects the flexibility and preferred three-dimensional shape of the carbohydrate. nih.govbiorxiv.org For example, MD simulations have been used to study the effects of core fucosylation and xylosylation on the architecture of N-glycans, showing that these modifications can significantly alter the glycan's dynamics and interactions with other molecules. biorxiv.org

The presence of a methyl group can introduce steric hindrance and alter the hydrogen bonding network within the glycan, leading to shifts in its conformational equilibrium. biorxiv.org These structural changes can have significant biological consequences, affecting how the glycan is recognized by proteins such as lectins and antibodies. biorxiv.org

Predictive modeling can also be used to understand the broader impact of glycosylation on protein function. nih.gov By generating models of glycoproteins containing this compound, researchers can investigate how this specific modification influences protein folding, stability, and interaction with other molecules. nih.gov

The following table outlines different computational approaches used in the predictive modeling of this compound systems.

Modeling ApproachDescriptionApplication to this compound
Machine Learning Models Supervised models trained on existing methylation data to predict methylation patterns. nih.govPrediction of the most likely positions for methylation on the xylose ring within a glycan structure. nih.gov
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules to predict their behavior over time. nih.govbiorxiv.orgDetermining the three-dimensional structure and flexibility of this compound-containing glycans and glycoproteins. nih.govbiorxiv.org
NMR-based Conformational Analysis Combines experimental Nuclear Magnetic Resonance (NMR) data with computational modeling to determine glycan conformation. mdpi.comElucidating the solution structure of this compound-containing oligosaccharides. mdpi.com
Pathway Prediction Tools (e.g., PathPred) Predicts metabolic pathways based on chemical transformation patterns. pharmafeatures.comSimulating the biosynthetic pathway of this compound, including the enzymatic methylation step. pharmafeatures.com

Emerging Research Frontiers and Methodological Advancements in Methylxylose Studies

Discovery and Characterization of Novel Methylxylose-Containing Glycoconjugates

The identification and structural analysis of new glycoconjugates containing this compound are expanding our understanding of their distribution and function in nature. Recent research has unveiled a variety of these molecules in diverse organisms, from marine life to bacteria.

Marine environments are proving to be a rich source of novel glycoconjugates. nih.gov These complex carbohydrates, often attached to proteins or lipids, play crucial roles in cellular interactions, including cell-cell recognition and signaling. nih.gov The presence of this compound in these structures suggests its importance in the adaptation and survival of marine organisms. For instance, certain marine invertebrates produce steroidal glycosides that contain methylated sugars, which may contribute to their defense mechanisms. mdpi.com

In the bacterial realm, cell surface glycans are critical for processes such as host colonization, survival, and evasion of the host immune system. nih.gov The discovery of this compound within these bacterial glycans points to its potential role in pathogenesis and virulence. nih.gov For example, some pathogenic bacteria synthesize glycoproteins with unique, exclusively bacterial monosaccharides, including methylated forms, which are absent in their eukaryotic hosts. nih.gov This structural distinctiveness makes them potential targets for novel therapeutic interventions.

The characterization of these novel this compound-containing glycoconjugates relies on a combination of advanced analytical techniques, which will be discussed in more detail in section 8.3.

Elucidation of Uncharted Biosynthetic Pathways and Regulatory Mechanisms

Understanding how organisms synthesize and regulate this compound is fundamental to comprehending its biological significance. Research in this area is focused on identifying the enzymes and genetic pathways responsible for the methylation of xylose and its incorporation into larger glycoconjugates.

The biosynthesis of methylated sugars can occur through two primary routes: the production of methylated nucleoside diphosphate (B83284) (NDP) sugars that are then transferred to glycans by glycosyltransferases, or the modification of a sugar molecule by a methyltransferase after it has been conjugated to a core metabolite. nih.gov

The synthesis of the precursor, UDP-α-D-xylose, is a key step. This can be achieved through the oxidation of UDP-glucose to UDP-glucuronic acid, followed by decarboxylation by UDP-xylose synthetase. researchgate.net Once xylose is available, a regiospecific sugar-O-methyltransferase is required to add a methyl group at a specific position on the sugar ring. For example, the enzyme ThnM1 from the bacterium Nocardia sp. has been shown to have regiospecific activity at the 2'-OH of rhamnose, highlighting the potential for similar enzymes to act on xylose. nih.gov The biocatalytic methylation using such enzymes offers a milder and more specific alternative to challenging chemical synthesis methods. nih.gov

The regulation of these biosynthetic pathways is complex and can be influenced by various factors, including the availability of substrates and the developmental stage of the organism. In plants, for instance, the synthesis of xylan (B1165943), a major component of the cell wall, involves a suite of enzymes including xylan synthase and glucuronoxylan methyltransferase. nih.gov The expression and activity of these enzymes are tightly controlled to ensure the proper assembly of the cell wall. While not directly about this compound, the principles of regulating xylan biosynthesis likely apply to the incorporation of methylated xylose residues.

Further research is needed to fully map out the biosynthetic pathways of this compound in different organisms and to understand the intricate regulatory networks that control its production.

Innovations in High-Throughput Analytical Methodologies for Methylated Carbohydrates

The structural complexity and low abundance of many methylated carbohydrates necessitate the development of highly sensitive and high-throughput analytical methods. Significant advancements in mass spectrometry (MS) and chromatography are driving progress in this area.

Permethylation is a crucial derivatization technique for the detailed structural characterization of glycans by MS. acs.org It involves replacing all hydrogens on oxygen and nitrogen atoms with methyl groups, which enhances their ionization efficiency and provides linkage information. acs.org Recently, a high-throughput microplate permethylation method has been developed that can process a 96-well plate of glycan samples in under an hour, significantly accelerating research in glycomics. acs.org

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying methylated glycans. nih.gov Techniques like MALDI-FT-ICR MS (Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry) offer ultrahigh resolution, allowing for the detailed identification of glycan compositions in complex mixtures. nih.gov Software tools such as GlycanExplorer and MS-DIAL aid in the automated analysis of MS/MS data, enabling the identification of glycans through database searching and spectral matching. premierbiosoft.comescholarship.org

For the identification of unknown methylated compounds, in silico methods are becoming increasingly important. nih.gov Algorithms like Competitive Fragmentation Modeling-ID (CFM-ID) can predict tandem mass spectra from chemical structures, creating large searchable libraries that complement experimental spectral databases. nih.gov

These innovative analytical methodologies are essential for advancing our understanding of the "glycome"—the complete set of glycans in an organism—and the specific roles of methylated sugars like this compound.

Interactive Data Table: Comparison of Analytical Techniques for Methylated Carbohydrate Analysis

Analytical TechniquePrincipleThroughputKey Advantages
High-Throughput Permethylation Chemical derivatization to enhance MS analysis.HighRapid sample preparation, improved sensitivity and structural information. acs.org
MALDI-FT-ICR MS Soft ionization with high-resolution mass analysis.ModerateUltrahigh mass accuracy for detailed composition analysis. nih.gov
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry.HighSeparation of isomers, quantitative analysis, and structural elucidation. nih.gov
In Silico Spectral Libraries Computational prediction of MS/MS spectra.N/AIdentification of novel compounds not present in experimental libraries. nih.gov

Exploration of the Evolutionary and Ecological Significance of this compound Diversity

The presence of this compound across a wide range of organisms, from bacteria and fungi to plants and marine invertebrates, suggests its evolutionary and ecological importance. Research in this area aims to understand how the diversity of this compound-containing structures contributes to the adaptation of organisms to their environments and their interactions with other species.

In plant-microbe interactions, cell surface glycans play a pivotal role. nih.gov The methylation of sugars in the plant cell wall, for example, could influence its susceptibility to microbial degradation or recognition by pathogens and symbionts. frontiersin.org The co-evolutionary relationship between plants and microbes has led to complex offense and defense mechanisms, many of which involve glycan recognition. nih.gov The structural diversity of plant glycans, including modifications like methylation, likely contributes to the specificity of these interactions.

Extremophiles, organisms that thrive in extreme environments, have evolved unique adaptations to survive harsh conditions. aimspress.comnih.gov These adaptations often involve modifications to their cellular components, including their cell surface glycans. nih.gov The presence of methylated sugars like this compound in the glycoconjugates of extremophiles could contribute to the stability and function of their cell membranes and proteins in extreme temperatures, pH, or salinity. aimspress.comresearchgate.net

The study of this compound diversity in different ecological niches can provide insights into its functional roles. For example, in marine ecosystems, glycoconjugates are involved in signaling and defense. nih.gov The specific methylation patterns of xylose in these molecules may be a key factor in their biological activity.

Understanding the evolutionary and ecological significance of this compound diversity is a challenging but crucial frontier in glycobiology. It requires an interdisciplinary approach that combines analytical chemistry, molecular biology, and ecology.

Q & A

Q. What criteria determine whether this compound’s observed bioactivity is artifact or physiologically relevant?

  • Methodological Answer : Conduct counter-screening assays against unrelated targets to rule out off-target effects. Use genetic validation (e.g., CRISPR-Cas9 knockouts of putative receptors) and dose-response titrations to establish causality. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.